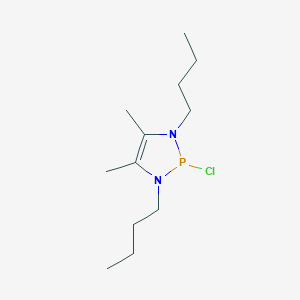![molecular formula C14H11F2NO3S B124525 Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate CAS No. 113046-72-3](/img/structure/B124525.png)
Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Descripción general
Descripción
Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate is an ester of a fluorinated [1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivative . It has been identified to have bactericidal activity .
Molecular Structure Analysis
The molecular formula of this compound is C14H11F2NO3S . It has a molecular weight of 311.31 . The InChI code is 1S/C14H11F2NO3S/c1-3-20-14(19)11-12(18)7-4-8(15)9(16)5-10(7)17-6(2)21-13(11)17/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 436.8±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 69.3±3.0 kJ/mol . The flash point is 218.0±28.7 °C . The index of refraction is 1.625 . The molar refractivity is 73.2±0.4 cm3 .Aplicaciones Científicas De Investigación
Antibacterial Agent
This compound has been identified to possess bactericidal activity . It can be used in the development of new antibiotics, especially targeting resistant strains of bacteria. Research in this area focuses on understanding the mechanism of action and optimizing the compound for better efficacy and lower toxicity.
Organic Synthesis Intermediate
Due to its unique structure, this compound serves as an intermediate in the synthesis of more complex organic molecules . It’s particularly useful in constructing molecules with the thiazetoquinoline moiety, which is a core structure in many pharmacologically active compounds.
Fluorinated Compound Research
The presence of fluorine atoms makes this compound a subject of interest in the study of fluorinated organic compounds . These studies aim to explore the effects of fluorination on the biological activity and stability of organic molecules.
Material Science
Researchers are investigating the use of this compound in material science, particularly in the creation of novel organic materials with specific electronic or photonic properties . The fluorine atoms could potentially influence the material’s characteristics, such as its refractive index or conductivity.
Agricultural Chemistry
In agricultural chemistry, there’s potential for this compound to be used in the development of new pesticides or herbicides . Its efficacy and safety profile in various environmental conditions are key areas of research.
Chemical Education
As a compound with a complex structure and multiple functional groups, it serves as an excellent example for educational purposes in advanced organic chemistry courses . It can be used to illustrate concepts such as stereochemistry, nucleophilic substitution reactions, and the properties of fluorinated compounds.
Analytical Chemistry
This compound can be used as a standard or reference in analytical methods such as HPLC or mass spectrometry . Its distinct chemical properties allow for its use in method development and calibration.
Pharmacological Studies
Given its structural complexity, this compound may have various pharmacological effects that are yet to be discovered. Research in this field would involve screening the compound against different biological targets to identify potential therapeutic applications .
Propiedades
IUPAC Name |
ethyl 6,7-difluoro-1-methyl-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3S/c1-3-20-14(19)11-12(18)7-4-8(15)9(16)5-10(7)17-6(2)21-13(11)17/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJUEXKIHKGFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N(C(S2)C)C3=CC(=C(C=C3C1=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439044 | |
| Record name | Ethyl 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate | |
CAS RN |
113046-72-3 | |
| Record name | Ethyl 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113046-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6,7-difluoro-1-methyl-4-oxo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate in pharmaceutical chemistry?
A1: Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate serves as a crucial intermediate in the synthesis of Prulifloxacin (NM441) [, ]. This compound represents a new generation of tricyclic quinolone antibacterial agents. The research highlights the development of a practical and efficient synthesis route for this key intermediate, potentially contributing to the large-scale production of Prulifloxacin.
Q2: What are the innovative synthetic strategies for 2-thioquinoline skeletons described in the research?
A2: The research presents two novel approaches to synthesize 2-thioquinoline skeletons []. The first involves the intramolecular cyclization of an N,S-acetal, synthesized from 2,4,5-trifluorobenzoic acid. The second utilizes a regioselective attack of ethyl acetate's lithium enolate on a unique 2-(methylthio)-4H-[3,1]benzothiazine-4-one, followed by intramolecular cyclization of the resulting β-ketoester. These new methods offer versatile pathways for constructing the 2-thioquinoline scaffold, potentially leading to new drug discoveries.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)
![N-[2-(1H-indol-3-yl)ethyl]hexacosanamide](/img/structure/B124457.png)
![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)







